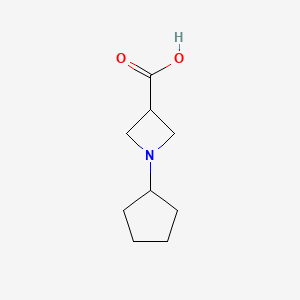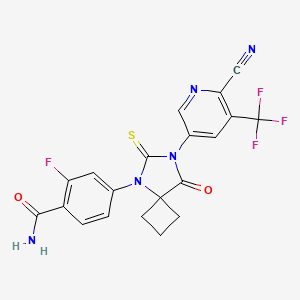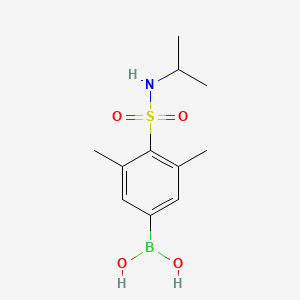
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Overview
Description
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine, also known as 3-EPFP, is an organic compound that has been studied for its potential applications in various scientific fields. As a cyclic amine, 3-EPFP is a versatile molecule that can be used in a variety of synthetic processes and has been studied for its potential use in biochemistry and physiology.
Scientific Research Applications
Fluorescent Sensors
A heteroatom-containing organic fluorophore demonstrated the phenomenon of aggregation-induced emission (AIE), which can be utilized as a fluorescent pH sensor in both solution and solid states. This property enables its application in chemosensing for detecting acidic and basic organic vapors, showcasing the compound's potential in sensor technologies (Yang et al., 2013).
Molecular Reactivity and Stability Studies
A study on a novel heterocycle-based molecule highlighted its potential in non-linear optics through first hyperpolarizability calculations. The investigation also included detailed reactive properties and stability in water, contributing to the development of new anti-cancerous drugs (Murthy et al., 2017).
Chemosensors for Metal Ions
Research on a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry revealed its application as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, indicating its use in environmental monitoring and analysis (Maity & Govindaraju, 2010).
Cathode-Modifying Layers in Polymer Solar Cells
Novel alcohol-soluble conjugated polymers with pyridine incorporated at side chains were developed as cathode interfacial layers for polymer solar cells, enhancing the power conversion efficiency and demonstrating the compound's utility in renewable energy technologies (Chen et al., 2017).
Supramolecular Aggregation
Studies on polysubstituted pyridines revealed their structure and supramolecular aggregation through various interactions, contributing to the understanding of molecular assembly and its implications in materials science (Suresh et al., 2007).
properties
IUPAC Name |
3-(3-ethoxyphenyl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-2-16-12-5-3-4-10(6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWLSRHZLVRUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl({[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531959.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)
![4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531961.png)


![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1531965.png)




![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)
![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)
![(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531981.png)